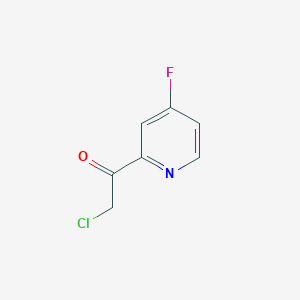

2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one

Beschreibung

2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one is a versatile chemical compound with a unique structure that enables it to be employed as a catalyst, intermediate, or building block in various scientific research applications. This compound is characterized by the presence of both chloro and fluoro substituents on a pyridine ring, which imparts distinct chemical properties.

Eigenschaften

IUPAC Name |

2-chloro-1-(4-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSRLHAUAMLYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of 1-(4-fluoropyridin-2-yl)ethanone Using Vilsmeier Reagent

A widely used approach involves the formation of the chloro ketone via a Vilsmeier-type reaction:

- Reagents: Dimethylformamide (DMF) combined with phosphorus oxychloride (POCl3), oxalyl chloride, or phosgene forms the Vilsmeier complex.

- Procedure: The 1-(4-fluoropyridin-2-yl)ethanone is treated with the Vilsmeier reagent in a chlorinated solvent such as dichloromethane or 1,2-dimethoxyethane.

- Conditions: Temperature is controlled between -20 °C and 40 °C, preferably -10 °C to 20 °C.

- Outcome: The reaction selectively chlorinates the alpha position of the ethanone, yielding 2-chloro-1-(4-fluoropyridin-2-yl)ethan-1-one.

- Notes: This method is adapted from a patent describing similar chlorination processes for chloroacetophenone derivatives and is applicable to fluoropyridinyl substrates due to their similar reactivity profiles.

Direct Chlorination Using N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

- Reagents: NCS or NBS as halogenating agents.

- Procedure: The corresponding 1-(4-fluoropyridin-2-yl)ethanone is dissolved in an appropriate solvent such as acetonitrile or dichloromethane.

- Conditions: Mild heating (e.g., 30 °C) for several hours (e.g., 5 h) with stirring.

- Outcome: The alpha position is halogenated to form the chloro ketone.

- Purification: The product is isolated by extraction, drying over anhydrous sodium sulfate, filtration, and silica gel chromatography.

- Example: Similar halogenation has been reported for related imidazo[1,2-a]pyridine derivatives, indicating the feasibility of this approach.

Friedel-Crafts Acylation Followed by Chlorination

- Step 1: Friedel-Crafts acylation of 4-fluoropyridine with acetyl chloride or acetic anhydride in the presence of aluminum chloride (AlCl3).

- Step 2: Subsequent chlorination at the alpha position using chlorinating agents such as POCl3 or NCS.

- Reaction Conditions: The acylation is conducted at 0–80 °C for several hours, followed by chlorination under controlled temperature and solvent conditions.

- Yield: Reported yields for related compounds are around 85%, indicating good efficiency.

- Notes: This method is classical and scalable, suitable for industrial synthesis.

Comparative Data Table of Preparation Methods

| Method | Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier Reagent Chlorination | DMF + POCl3 or oxalyl chloride, CH2Cl2 solvent | -20 °C to 40 °C | Few hours | Moderate | Selective alpha-chlorination, mild temp |

| NCS/NBS Halogenation | NCS or NBS, CH3CN or CH2Cl2 | ~30 °C | 5 hours | Moderate | Mild conditions, suitable for sensitive substrates |

| Friedel-Crafts + Chlorination | AlCl3, acetyl chloride; then POCl3 or NCS | 0–80 °C (acylation) | 4 hours (acyl.) + chlorination time varies | ~85 | Classical method, high yield, scalable |

Research Findings and Notes

- The Vilsmeier reagent method is preferred for its selectivity and mild reaction conditions, minimizing side reactions on the fluoropyridine ring.

- NCS/NBS halogenation is a versatile approach but may require careful control to avoid over-halogenation or ring substitution.

- Friedel-Crafts acylation followed by chlorination is well-documented for aromatic ketones and can be adapted for fluoropyridinyl ethanones with good yields and operational simplicity.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, filtration, and chromatographic techniques to obtain analytically pure products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to alcohols or amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one is used in diverse scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-1-(5-fluoropyridin-2-yl)ethan-1-one: Similar structure with the fluoro group at a different position on the pyridine ring.

2-Chloro-1-(4-fluorophenyl)ethan-1-one: Similar structure with a phenyl ring instead of a pyridine ring.

2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one: Contains a piperidine ring with a phenylethyl substituent.

Uniqueness

2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which imparts distinct chemical reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one is . The presence of a fluorine atom on the pyridine ring is notable, as it can influence the compound's biological interactions and pharmacokinetic properties.

The biological activity of 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The fluorine substitution can enhance binding affinity due to its electronegative nature, which may stabilize interactions with target sites.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could act as a modulator for receptors linked to signal transduction pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one is crucial for optimizing its biological activity. Modifications to the chemical structure can lead to variations in potency and selectivity against target enzymes or receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potential bioavailability |

| Substitution at the pyridine ring | Altered binding affinity and selectivity |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds structurally related to 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one. For instance, compounds exhibiting similar structural features have shown significant antiproliferative effects on cancer cell lines, such as HeLa and MCF-7 cells.

In a comparative study, derivatives of 4-fluoropyridine were evaluated for their ability to inhibit tubulin assembly, a critical process in cell division:

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| Compound A | 0.022 | HeLa |

| Compound B | 0.035 | MCF-7 |

These findings suggest that modifications to the pyridine moiety can lead to enhanced anticancer properties.

Enzyme Inhibition Studies

Research indicates that 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one may act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been tested against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis:

| Compound | IC50 (μM) |

|---|---|

| 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one | 5.6 |

This inhibition could lead to potential applications in treating diseases characterized by rapid cell proliferation, such as cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloroacetylation of 4-fluoropyridine derivatives using chloroacetyl chloride in polar aprotic solvents (e.g., DMF) under reflux conditions (60–80°C) yields the target compound. Catalytic KI may be added to enhance reactivity, as demonstrated in analogous syntheses of chloroacetamide intermediates . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How is 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one characterized for purity and structural confirmation?

- Methodology :

- NMR Spectroscopy : H NMR (300 MHz, DMSO-) typically shows a singlet for the ketone carbonyl (δ ~6.8–7.2 ppm) and distinct aromatic proton splitting from the 4-fluoropyridinyl group (δ ~8.2–8.5 ppm). C NMR confirms the carbonyl carbon (δ ~190–195 ppm) .

- HPLC/LC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures purity (>98%). LC-MS validates molecular weight (calc. 187.6 g/mol) via [M+H]+ ion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one?

- Methodology :

- Solvent Selection : DMF enhances electrophilicity of the chloroacetyl group, while THF may reduce side reactions.

- Catalysis : KI (10 mol%) accelerates substitution by generating a more reactive iodine intermediate .

- Temperature Control : Maintaining 70°C minimizes decomposition of the fluoropyridinyl moiety.

- Workflow : Design a Design of Experiments (DoE) matrix to evaluate solvent, catalyst loading, and temperature interactions.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions, confirming coupling between pyridinyl protons .

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related chloroethanones .

- DFT Calculations : Compare experimental H NMR shifts with computed values (B3LYP/6-31G*) to identify discrepancies caused by solvent effects .

Q. How can stereoselective modifications of 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one be achieved for chiral intermediate synthesis?

- Methodology :

- Biocatalysis : Use ketoreductases (e.g., from Lactobacillus brevis) to enantioselectively reduce the ketone to (R)- or (S)-alcohols. Optimize pH (6.5–7.5) and cofactor (NADPH) recycling .

- Chiral Auxiliaries : Attach a menthol-derived auxiliary to the carbonyl group, perform asymmetric alkylation, and cleave the auxiliary post-reaction.

Q. What computational tools predict the reactivity of 2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one in nucleophilic substitution reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.